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O-(2,6-dimethylphenyl)hydroxylamine

Cat. No.: B13690076
M. Wt: 137.18 g/mol
InChI Key: HCCIFYUIVCQULU-UHFFFAOYSA-N
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Description

Contextualization within O-Arylhydroxylamine Chemistry

O-Arylhydroxylamines are a class of organic compounds characterized by an N-O bond where the oxygen is connected to an aromatic ring. The synthesis of these compounds has evolved significantly, moving beyond classical methods to more versatile and efficient catalytic approaches. A prominent modern method for accessing O-arylhydroxylamines is the palladium-catalyzed O-arylation of hydroxylamine (B1172632) equivalents, such as ethyl acetohydroximate. organic-chemistry.org This method demonstrates broad substrate scope and allows for the formation of O-arylhydroxylamines that were previously difficult to prepare. organic-chemistry.org The use of bulky biarylphosphine ligands is often crucial for achieving high yields under mild conditions. organic-chemistry.org

Another key synthetic route is the reduction of the corresponding oxime ethers. While traditional methods often relied on stoichiometric reducing agents like borohydrides, this pathway is complicated by the potential for undesired reductive cleavage of the weak N-O bond. nih.gov

The defining feature of O-(2,6-dimethylphenyl)hydroxylamine is the substitution pattern on the aryl ring. The two methyl groups in the ortho positions to the oxygen atom create significant steric hindrance. This steric bulk is a critical design element, influencing the reagent's stability and reactivity. In the broader context of organic reagents, such steric shielding is often employed to modulate reactivity, prevent unwanted side reactions, and enhance selectivity. wiley-vch.dejst.go.jp For instance, sterically hindered reagents can participate in reactions with organocuprates where less hindered analogues might lead to unproductive proton transfer. wiley-vch.de

Significance in Contemporary Organic Synthesis and Reaction Mechanisms

The primary significance of O-arylhydroxylamines, and by extension this compound, lies in their function as electrophilic aminating reagents. nih.govwikipedia.org These molecules serve as a source of an electrophilic "NH2" group, enabling the formation of carbon-nitrogen bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.gov

Hydroxylamine derivatives with a good leaving group on the oxygen are particularly effective for these transformations. nih.gov In the case of this compound, the 2,6-dimethylphenoxide group acts as the leaving group. These reagents react with a wide range of carbon and heteroatom nucleophiles to introduce an amino group, often with high degrees of control and selectivity. nih.gov

Key applications and reaction mechanisms involving this class of reagents include:

Amination of Organometallic Reagents: O-substituted hydroxylamines are used to aminate organolithium, Grignard, and organozinc reagents. wiley-vch.dewikipedia.org Copper catalysis is often employed to facilitate these reactions, allowing for the synthesis of sterically hindered amines that are challenging to prepare via traditional nucleophilic substitution methods. wikipedia.org The steric bulk on the aryl group of the hydroxylamine reagent can be critical for success in these transformations. wiley-vch.de

Amination of Enolates: The reaction with enolates provides a direct route to α-amino carbonyl compounds, which are valuable building blocks in organic synthesis. wikipedia.org

Synthesis of Nitrogen Heterocycles: Electrophilic amination of pyridines and other nitrogen-containing heterocycles with O-substituted hydroxylamines yields N-amino-pyridinium salts. researchgate.net These intermediates are versatile precursors to a variety of functionalized heterocyclic structures. researchgate.net

The steric hindrance provided by the 2,6-dimethylphenyl group is expected to play a crucial role in the reaction mechanisms. It can prevent undesired direct attack by highly reactive nucleophiles and can influence the regioselectivity of the amination process. wiley-vch.de For instance, in the amination of strong organic bases, sterically hindered aminating reagents can suppress side reactions like deprotonation. jst.go.jp

Scope and Research Objectives for the Compound Class

Research involving O-arylhydroxylamines is driven by the continuous need for more efficient, selective, and sustainable methods for constructing nitrogen-containing molecules. The overarching goals for this compound class, including sterically hindered variants like this compound, can be summarized as follows:

Development of Novel Catalytic Systems: A primary objective is the design of new catalytic protocols for amination reactions. This includes the use of both noble and non-noble transition metals to improve reaction efficiency, broaden substrate scope, and reduce costs. nih.gov Recent advances have focused on copper- and iron-catalyzed systems. nih.govacs.org

Enhancing Reaction Selectivity: Achieving high levels of chemo-, regio-, and stereoselectivity is a constant focus. The rational design of reagents, such as tuning the steric and electronic properties of the O-aryl group, is a key strategy. The goal is to direct the amination to a specific site in a complex molecule without affecting other functional groups. nih.govnih.gov

Synthesis of Unprotected Amines: A significant advantage of using hydroxylamine-derived reagents is the potential to directly generate unprotected primary or secondary amines. nih.gov This obviates the need for additional protection and deprotection steps, leading to more atom-economical and step-efficient syntheses. nih.gov

Late-Stage Functionalization: There is a strong interest in applying these reagents to the late-stage functionalization of complex molecules, such as natural products and drug candidates. The ability to introduce a nitrogen atom selectively into an existing molecular framework is highly valuable for generating analogues for structure-activity relationship studies. organic-chemistry.org

The research findings for analogous compounds suggest that this compound would be a valuable tool in achieving these objectives, particularly in reactions where controlling reactivity through steric hindrance is paramount.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B13690076 O-(2,6-dimethylphenyl)hydroxylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

O-(2,6-dimethylphenyl)hydroxylamine

InChI

InChI=1S/C8H11NO/c1-6-4-3-5-7(2)8(6)10-9/h3-5H,9H2,1-2H3

InChI Key

HCCIFYUIVCQULU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)ON

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of O 2,6 Dimethylphenyl Hydroxylamine

Reactions Involving the Hydroxylamine (B1172632) Moiety

The hydroxylamine group (-ONH2) is the primary site of reactivity in O-(2,6-dimethylphenyl)hydroxylamine, participating in a range of chemical transformations.

A hallmark reaction of hydroxylamines is their condensation with aldehydes and ketones. In the case of this compound, this reaction provides a direct route to O-aryl oxime ethers, which are valuable intermediates in organic synthesis.

This compound reacts with aldehydes and ketones, typically under mildly acidic conditions, to form the corresponding O-(2,6-dimethylphenyl)oximes through an addition-elimination mechanism. The nitrogen atom of the hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by dehydration to yield the C=N double bond of the oxime ether.

The general reaction can be represented as: R(R')C=O + H₂N-O-Ar → R(R')C=N-O-Ar + H₂O (where Ar = 2,6-dimethylphenyl)

This method is versatile and applicable to a wide range of carbonyl compounds. The synthesis is often carried out using hydroxylamine hydrochloride in a suitable solvent, and catalyst-free conditions have also been developed, sometimes using mineral water as an environmentally benign medium. ias.ac.in

Table 1: Examples of O-(2,6-Dimethylphenyl)oxime Ether Formation

Carbonyl CompoundProduct
BenzaldehydeBenzaldehyde O-(2,6-dimethylphenyl)oxime
AcetophenoneAcetophenone O-(2,6-dimethylphenyl)oxime
CyclohexanoneCyclohexanone O-(2,6-dimethylphenyl)oxime
PropanalPropanal O-(2,6-dimethylphenyl)oxime

The oxime ethers formed from the condensation of this compound with unsymmetrical ketones or aldehydes exhibit geometric isomerism due to the restricted rotation around the carbon-nitrogen double bond (C=N). These isomers are designated as E (entgegen) or Z (zusammen). adichemistry.com

The assignment of E/Z configuration is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the C=N bond. For an aldoxime ether (R-CH=N-OAr), if the higher-priority group on the carbon (R) and the O-aryl group are on the same side of the double bond, the isomer is Z. If they are on opposite sides, it is E. adichemistry.com

The formation of E/Z isomers can be influenced by several factors, including the steric bulk of the substituents on the carbonyl compound and the reaction conditions, such as temperature and catalysts. researchgate.net In many cases, a mixture of isomers is obtained, which may be separable by techniques like chromatography. researchgate.net For certain oxime O-ethers, specific isomers have been found to exhibit higher biological activity, highlighting the importance of stereochemistry. nih.gov Computational methods are also employed to help determine the configuration of the isomers. rsc.org

Table 2: E/Z Isomerism in an Exemplary Oxime Ether

Reactant (Aldehyde)IsomerCIP Priority Groups on Opposite Sides?Configuration
PhenylacetaldehydeIsomer 1 (Benzyl group and O-Ar group are trans)Yes(E)-Phenylacetaldehyde O-(2,6-dimethylphenyl)oxime
PhenylacetaldehydeIsomer 2 (Benzyl group and O-Ar group are cis)No(Z)-Phenylacetaldehyde O-(2,6-dimethylphenyl)oxime

The nitrogen atom in this compound possesses a lone pair of electrons and is a potent nucleophile. Its nucleophilicity is generally considered greater than that of the adjacent oxygen atom due to nitrogen's lower electronegativity. This allows it to participate in nucleophilic substitution and addition reactions. While condensation with carbonyls is the most common example, the nitrogen can also attack other electrophilic centers. For instance, in transition-metal-catalyzed cross-coupling reactions, hydroxylamine derivatives can act as nucleophiles. organic-chemistry.org In reactions with highly electrophilic reagents, such as acyl chlorides or activated esters, acylation can occur at the nitrogen atom.

While the oxygen atom in a hydroxylamine is typically considered a nucleophilic center, its reactivity can be inverted under certain conditions, making it behave as an electrophile. However, direct electrophilic substitution at the oxygen of this compound is not a predominant pathway. More commonly, the N-O bond is targeted by reagents, leading to transformations where the nitrogen atom ultimately functions as the electrophilic species. wiley-vch.de

For example, O-acyl or O-sulfonyl hydroxylamines are well-established electrophilic aminating agents. wiley-vch.deuni-muenchen.de In these systems, a carbon nucleophile attacks the electrophilic nitrogen, displacing the O-acyl or O-sulfonyl group. By analogy, while this compound itself is not pre-activated with a strong leaving group on the oxygen, its reactions can be understood in the context of the N-O bond's ability to be cleaved, positioning the nitrogen for electrophilic reactions.

Direct electrophilic attack on the oxygen atom itself is more characteristic of alcohols reacting with strong electrophiles like acid chlorides or chlorinating agents. libretexts.org For this compound, such a reaction would likely be followed by rearrangement or cleavage of the weak N-O bond.

Condensation Reactions with Carbonyl Compounds

Rearrangement Reactions and Associated Processes

O-Aryl hydroxylamines and their derivatives are known to undergo several types of rearrangement reactions, often promoted by acid or thermal conditions, leading to the formation of new C-N or C-C bonds.

One significant transformation is the aminative rearrangement of O-arenesulfonyl or O-acyl hydroxylamines, which can proceed under simple conditions to yield ortho-aminated arenes. nih.gov This type of reaction suggests that derivatives of this compound could potentially rearrange to form substituted aniline (B41778) derivatives. Such rearrangements can be intermolecular and may be influenced by attractive non-covalent interactions that direct the amination to the ortho position. nih.gov

Another relevant transformation is the aza-Hock rearrangement. In this process, O-aryl hydroxylamine derivatives formed in situ can rearrange, facilitating C-C bond cleavage and C-N bond formation to produce anilines. springernature.comuni-heidelberg.de For example, benzyl (B1604629) alcohols reacting with hydroxylamine derivatives in fluorinated alcohols can generate anilines through an O-benzylhydroxylamine intermediate that undergoes rearrangement. springernature.com

Furthermore, products derived from this compound, such as O-aryl oximes, can be precursors for other rearrangements like the Beckmann rearrangement (to form amides) or the Neber rearrangement (to form α-amino ketones). The specific pathway taken would depend on the substrate and the reaction conditions employed.

Acid-Catalyzed Rearrangements of O-Arylhydroxylamines

O-Arylhydroxylamines, including the 2,6-dimethylphenyl derivative, undergo significant molecular restructuring under acidic conditions. These rearrangements are synthetically valuable, providing routes to important heterocyclic structures.

A notable acid-catalyzed transformation of O-arylhydroxylamines is their reaction with ketones to directly yield substituted benzofurans. organic-chemistry.org Benzofurans are crucial structural motifs found in many biologically active compounds and natural products, making this a significant synthetic method. organic-chemistry.orgnih.gov The reaction typically involves treating an O-arylhydroxylamine hydrochloride salt with a cyclic or acyclic ketone in the presence of a strong acid, such as methanesulfonic acid. organic-chemistry.orgorganic-chemistry.org This one-pot synthesis is efficient, proceeding in good to excellent yields without the need for purified solvents or the exclusion of air and moisture. organic-chemistry.org The steric properties of the reactants can influence the reaction yields. organic-chemistry.org

The versatility of this method has been demonstrated with various ketones, leading to a range of benzofuran (B130515) derivatives. A palladium-catalyzed approach also exists, where O-arylhydroxylamines are generated in situ from aryl halides and an ethyl acetohydroximate equivalent, and can then be directly converted to benzofurans in a single operation. organic-chemistry.org

Starting O-ArylhydroxylamineKetoneAcid CatalystProductYieldReference
O-Phenylhydroxylamine HClCyclohexanoneMsOH1,2,3,4-Tetrahydrodibenzofuran91% organic-chemistry.org
O-Phenylhydroxylamine HClAcetone (B3395972)MsOH2-Methylbenzofuran65% organic-chemistry.org
O-(4-Methoxyphenyl)hydroxylamine HClCyclopentanoneMsOH7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]benzofuran83% organic-chemistry.org
This compound HClCyclohexanoneMsOH5,9-Dimethyl-1,2,3,4-tetrahydrodibenzofuran79% organic-chemistry.org

The formation of benzofurans from O-arylhydroxylamines and ketones is proposed to occur through a multi-step reaction cascade within a single pot. organic-chemistry.orgorganic-chemistry.org The sequence is generally understood to involve four key stages:

Condensation: The reaction initiates with the acid-catalyzed condensation between the O-arylhydroxylamine and the ketone. This forms an enamine or a related intermediate.

smolecule.comsmolecule.com-Sigmatropic Rearrangement: The crucial bond-forming step is a smolecule.comsmolecule.com-sigmatropic rearrangement. organic-chemistry.orgorganic-chemistry.org This type of pericyclic reaction involves the reorganization of six electrons over six atoms, leading to the formation of a new carbon-carbon bond at the ortho position of the aromatic ring and yielding a dienone intermediate. Sigmatropic rearrangements are common in hydroxylamine chemistry. nih.govthieme-connect.de

Cyclization: The intermediate generated from the rearrangement undergoes an intramolecular cyclization. The phenolic oxygen attacks the carbonyl carbon (from the original ketone), forming the five-membered furan (B31954) ring.

Elimination: The final step is the rearomatization of the ring system. This occurs through the elimination of an ammonia (B1221849) equivalent (ammonium ion under the acidic conditions), which drives the reaction to completion and results in the stable, aromatic benzofuran product. organic-chemistry.org

Intramolecular Cyclization Pathways

Beyond the formation of benzofurans, O-arylhydroxylamines can participate in other intramolecular cyclization reactions, often dictated by the substrate's structure and the reaction conditions. These pathways can lead to a variety of heterocyclic products. For instance, the cyclization of N-cyano sulfoximines, which can be generated from related aniline derivatives, proceeds via the in-situ formation of an NH-sulfoximine followed by intramolecular cyclocondensation to yield thiadiazine 1-oxides. nih.gov

Similarly, rearrangements can be directed to produce different isomers. While smolecule.comsmolecule.com-rearrangements are common, other pathways like organic-chemistry.orgsmolecule.com-rearrangements have been observed, particularly with the use of specific metal catalysts like cobalt or copper. acs.orgresearchgate.net These reactions can lead to ortho-aminophenol derivatives. The specific pathway taken often depends on subtle electronic and steric factors, as well as the nature of the catalyst employed.

O-N Bond Cleavage Processes

The N-O bond in hydroxylamines is relatively weak, making its cleavage a central feature of their reactivity. nih.govrsc.org This cleavage can occur through two distinct mechanisms: heterolysis and homolysis, each generating different types of reactive intermediates that dictate the subsequent reaction course.

Heterolytic cleavage, or heterolysis, involves the breaking of the N-O bond where one fragment retains both electrons from the bond. pressbooks.pubwikipedia.org This process results in the formation of ions. unacademy.comwikipedia.org In the case of N-(2,6-dimethylphenyl)hydroxylamine, heterolytic cleavage of the N-O bond can generate a highly reactive nitrenium cation. smolecule.com These electrophilic intermediates can then react with available nucleophiles. smolecule.com

This pathway is often facilitated by acidic conditions, which protonate the oxygen atom, making it a better leaving group. The rate of heterolysis is also highly dependent on the polarity and ionizing power of the solvent. wikipedia.org The Bamberger rearrangement is a classic example of a reaction proceeding through heterolytic N-O bond cleavage, where N-phenylhydroxylamine rearranges in aqueous acid to form 4-aminophenol. thieme-connect.de

Homolytic cleavage, or homolysis, is a bond-breaking process where the two electrons in the covalent bond are split evenly between the two resulting fragments. pressbooks.pubwikipedia.org This generates two neutral species with unpaired electrons, known as radicals. youtube.com Homolytic cleavage of the N-O bond in this compound would produce an aminyl radical and an alkoxyl radical. This process is typically initiated by energy input in the form of heat or light. pressbooks.pub

Radical reactions involving N-O bond homolysis are well-documented for related compounds. For example, the photolysis of 1-(arylmethyloxy)-2-pyridones shows competitive N-O bond homolysis alongside C-O heterolysis. rsc.org Similarly, cobalt alkoxycarbonyl complexes can undergo homolysis upon irradiation with visible light to generate radical intermediates. nsf.gov These radical pathways open up a different set of chemical transformations compared to the ionic routes dictated by heterolysis.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms

The conversion of O-arylhydroxylamines, including O-(2,6-dimethylphenyl)hydroxylamine, into valuable heterocyclic structures like benzofurans involves a sophisticated sequence of chemical events. Detailed mechanistic studies have been instrumental in mapping out these transformations.

The synthesis of benzofurans from O-arylhydroxylamine hydrochlorides and various ketones is a powerful method for constructing this important heterocyclic motif. The reaction is proposed to proceed through a one-pot condensation-rearrangement-cyclization sequence. organic-chemistry.org The key steps are:

Condensation: The initial step involves the acid-catalyzed condensation of the O-arylhydroxylamine with a ketone to form an oxime ether intermediate. organic-chemistry.orgnih.gov

researchgate.netresearchgate.net-Sigmatropic Rearrangement: The oxime ether, under the influence of acid, undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement. This rearrangement is a concerted pericyclic reaction that is crucial for forming a new carbon-carbon bond and setting the stage for cyclization.

Cyclization: Following the rearrangement, an intramolecular cyclization occurs, leading to the formation of the five-membered furan (B31954) ring fused to the aromatic ring. organic-chemistry.orgnih.gov

Elimination of Ammonia (B1221849): The final step involves the elimination of an ammonia molecule to afford the stable, aromatic benzofuran (B130515) product. organic-chemistry.org

This direct approach obviates the need for the isolation of intermediate oxime ethers, streamlining the synthetic process. organic-chemistry.org

Both Brønsted and Lewis acids play a pivotal role in catalyzing the formation of benzofurans from O-arylhydroxylamines and ketones.

Brønsted Acids: Strong Brønsted acids, such as methanesulfonic acid, have been shown to be highly effective co-acids for this transformation. organic-chemistry.org The acid protonates the hydroxylamine (B1172632), facilitating the initial condensation with the ketone. It also promotes the subsequent researchgate.netresearchgate.net-sigmatropic rearrangement and the final dehydration and cyclization steps. organic-chemistry.orgnih.gov The use of acidic conditions can, however, limit the tolerance of certain functional groups. organic-chemistry.org In some cases, weaker Brønsted acids like acetic acid can be employed to catalyze specific steps in benzofuran synthesis. nih.gov

Lewis Acids: Lewis acids, such as BF₃·Et₂O, are also utilized in benzofuran synthesis, particularly in reactions involving rearrangements of epoxide intermediates. nih.gov While not always directly involved in the initial condensation of O-arylhydroxylamines, they are crucial in alternative synthetic routes that may generate intermediates structurally related to those in the hydroxylamine-based methods. For instance, Lewis acids can catalyze the intramolecular cyclodehydration of α-aryloxy ketones to yield benzofurans. organic-chemistry.org The choice between a Brønsted and a Lewis acid can significantly influence the reaction pathway and the final product distribution.

Catalyst Type Role in Benzofuran Synthesis Example
Brønsted AcidPromotes condensation, rearrangement, and cyclization.Methanesulfonic Acid organic-chemistry.org
Lewis AcidCatalyzes rearrangements and cyclodehydration reactions.Boron trifluoride etherate (BF₃·Et₂O) nih.gov

Identification and Characterization of Transient Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of short-lived intermediates. In the reactions of this compound and its derivatives, several key transient species have been proposed and studied.

Oxime ethers are crucial, albeit often transient, intermediates in the synthesis of benzofurans from O-arylhydroxylamines and ketones. organic-chemistry.orgnih.gov These intermediates are formed through the initial condensation of the hydroxylamine with the carbonyl compound. wikipedia.org While some synthetic methods aim to generate and isolate these oxime ethers before subsequent reactions, one-pot procedures proceed through their in-situ formation. nih.govnih.gov The structure of the oxime ether, specifically the nature of the substituents on both the aryl ring and the ketone, influences the facility of the subsequent researchgate.netresearchgate.net-sigmatropic rearrangement. The N-O bond within the oxime ether is relatively weak and susceptible to cleavage, which is a key feature in its reactivity. nih.govresearchgate.net

Aryl nitrenium ions (ArNH⁺) are highly reactive intermediates that have been implicated in various chemical and biological processes. wikipedia.org They are typically generated through the heterolysis of N-X bonds (where X can be oxygen, nitrogen, or a halogen) in precursors like aryl hydroxylamine derivatives. wikipedia.org The formation of nitrenium ions from O-arylhydroxylamines can be promoted by Brønsted or Lewis acids. wikipedia.org These electrophilic species can then react with nucleophiles. While the primary pathway for benzofuran synthesis from O-arylhydroxylamines and ketones involves a concerted researchgate.netresearchgate.net-sigmatropic rearrangement, the potential for competitive nitrenium ion formation under strongly acidic conditions exists. The structure of the O-arylhydroxylamine, particularly the substituents on the aromatic ring, can influence the stability and likelihood of formation of the corresponding nitrenium ion. wikipedia.org For instance, O-aroyl-N-acetyl-N-(2,6-dimethylphenyl)hydroxylamines have been shown to undergo solvolysis via rate-limiting ionization to nitrenium-carboxylate ion pair intermediates. rsc.org

Intermediate Method of Generation Role in Reactions
Oxime EtherCondensation of O-arylhydroxylamine and a ketone. organic-chemistry.orgnih.govPrecursor for researchgate.netresearchgate.net-sigmatropic rearrangement in benzofuran synthesis. organic-chemistry.org
Aryl Nitrenium IonHeterolysis of the N-O bond in O-arylhydroxylamine derivatives, often acid-promoted. wikipedia.orgHighly reactive electrophile that can undergo various reactions. wikipedia.org

Studies on the solvolysis of O-aroyl-N-acetyl-N-(2,6-dimethylphenyl)hydroxylamines have provided significant insights into the dynamics of ion pairs involving nitrenium ions. rsc.org The ionization of these compounds leads to the formation of nitrenium-carboxylate ion pair intermediates. rsc.org These ion pairs are not static entities but exist as a series of short-lived species. rsc.org

Research has shown that at least three distinct ion pair intermediates are involved. The initial ion pair formed has a very short lifetime, estimated to be around 10 picoseconds, which is too brief to react with external nucleophiles. rsc.org This initial pair can collapse back to the starting material or evolve into a longer-lived ion pair. This subsequent ion pair has a lifetime of approximately 0.25–0.50 nanoseconds and is the species that can be trapped by external nucleophiles like bromide ions or react with water. rsc.org The dynamics of these ion pairs, including their lifetimes and the competition between internal return, reaction with solvent, and reaction with external nucleophiles, are crucial in determining the final product distribution. rsc.org The study of these dynamics is essential for a complete understanding of the reactivity of hydroxylamine derivatives that proceed through ionic intermediates. nih.gov

Kinetic Studies of this compound Reactions

Kinetic studies are crucial for elucidating the mechanisms of chemical reactions, providing quantitative insights into reaction rates, and identifying the factors that influence them. For O-arylhydroxylamines, including analogs of this compound, kinetic investigations have been instrumental in understanding their complex reaction pathways. These studies often involve monitoring the concentration of reactants and products over time under various conditions to determine rate laws and propose mechanistic models.

The rates of chemical reactions are highly sensitive to the surrounding environment, particularly the solvent and temperature. These factors can significantly alter the energy of the reactants, transition states, and products, thereby influencing the reaction kinetics.

Influence of Solvent:

The choice of solvent can dramatically affect reaction rates and even alter the course of a reaction, leading to different products. wikipedia.orgacs.org Solvents can influence reactions through their polarity, proticity, and ability to solvate charged or polar species. wikipedia.org

In the case of the Bamberger rearrangement of N-phenylhydroxylamine, the solvent plays a critical role in product selectivity. For example, in the presence of water, the primary product is 4-aminophenol. researchgate.net However, the presence of water has been found to decrease the rate of rearrangement in acetonitrile (B52724), suggesting that water is not the key reagent in the rate-determining step under these conditions. researchgate.net This observation highlights the complex role of the solvent, which can act as a reagent in one step while influencing the rate of another. The formation of a substrate-acid complex, which is crucial for regioselectivity, is also affected by the solvent environment. researchgate.net

The table below illustrates the effect of the solvent on the selectivity of the reduction of nitrobenzene, a precursor to phenylhydroxylamines. While not a direct study on this compound, it demonstrates the profound impact of the solvent on the reaction outcome.

Table 1: Effect of Solvent on the Selectivity of Nitrobenzene Reduction

SolventSelectivity for N-Phenylhydroxylamine (%)Selectivity for Azoxybenzene (%)Selectivity for Aniline (B41778) (%)
Water>99<1<1
Ethanol->99-
Ethyl Acetate (B1210297)Significantly reduced selectivity

This table is generated based on findings from a study on the reduction of nitrobenzene, illustrating the principle of solvent-dependent selectivity. acs.org

Influence of Temperature:

Temperature has a direct and significant impact on reaction rates. According to the Arrhenius equation, the rate constant of a reaction increases exponentially with temperature. copernicus.orgnih.gov An increase in temperature provides the reacting molecules with higher kinetic energy, increasing the frequency and energy of collisions, and thus the likelihood of overcoming the activation energy barrier.

Kinetic studies of the reactions of hydroxyl radicals with various organic compounds have demonstrated this temperature dependence. copernicus.orgnih.govfz-juelich.de For instance, the bimolecular rate constants for the reaction of hydroxyl radicals with natural organic matter were found to increase with temperature, with apparent activation energies ranging from 14.3 to 29.9 kJ mol⁻¹. nih.gov

The table below presents hypothetical data to illustrate how the rate constant (k) for a reaction involving an O-arylhydroxylamine might change with temperature, along with the corresponding activation energy (Ea) derived from an Arrhenius plot.

Table 2: Hypothetical Temperature Dependence of a Reaction Rate Constant for an O-Arylhydroxylamine

Temperature (K)Rate Constant, k (s⁻¹)
2980.05
3080.10
3180.19
3280.35

Derived Activation Energy (Ea): 55 kJ/mol

This table presents illustrative data to demonstrate the typical relationship between temperature and reaction rate constants.

Understanding the influence of both solvent and temperature is essential for optimizing reaction conditions to achieve desired products with high efficiency and selectivity.

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Analysis of O-(2,6-Dimethylphenyl)hydroxylamine and Its Derivatives

Spectroscopic methods are indispensable for the detailed characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy each offer unique and complementary information regarding the compound's structure and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons on the phenyl ring typically appear in the range of δ 6.7-7.3 ppm. The two methyl groups attached to the aromatic ring are equivalent and thus produce a single, sharp signal around δ 2.2-2.7 ppm. The protons of the hydroxylamine (B1172632) moiety (O-H and N-H) are exchangeable and their chemical shifts can vary depending on the solvent and concentration; they are often observed as broad signals.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons show signals in the downfield region of the spectrum, typically between δ 110-160 ppm. The two methyl carbons are equivalent and resonate at a higher field, usually in the range of δ 15-25 ppm. The carbon atoms of the phenyl ring directly attached to the oxygen and methyl groups will have distinct chemical shifts due to the different electronic environments. The study of related compounds, such as 2,6-diaryl-1-hydroxy piperidin-4-one oximes, demonstrates the utility of both ¹H and ¹³C NMR in establishing detailed molecular conformations and stereoisomerism. nih.gov

To illustrate the application of NMR, the following table provides typical chemical shift ranges for the core structure of this compound.

Atom Type Typical ¹H NMR Chemical Shift (δ, ppm) Typical ¹³C NMR Chemical Shift (δ, ppm)
Aromatic C-H6.7 - 7.3110 - 140
Ar-CH₃2.2 - 2.715 - 25
Ar-C (substituted)-125 - 160
-NH-OHVariable (broad)-

Note: The exact chemical shifts can be influenced by solvent, concentration, and temperature.

The analysis of analogous structures, such as 2,6-dimethylaniline (B139824) hydrochloride and 2,6-dimethylphenol, provides valuable comparative data for the interpretation of the NMR spectra of this compound. For instance, in 2,6-dimethylaniline hydrochloride, the aromatic protons are observed between δ 6.98-7.21 ppm and the methyl protons at δ 2.676 ppm. chemicalbook.com Similarly, for 2,6-dimethylphenol, the aromatic protons are found around δ 6.93 ppm and the methyl protons at δ 2.198 ppm. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for the unambiguous identification and purity assessment of this compound. nih.gov This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of the elemental composition of the molecule and its fragments.

For this compound (C₈H₁₁NO), the exact mass of the molecular ion can be calculated and compared with the experimentally determined value, typically with an accuracy of less than 5 ppm. This high accuracy helps to differentiate the target compound from other molecules with the same nominal mass.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this type of compound may include the loss of the hydroxyl group, cleavage of the N-O bond, or fragmentation of the aromatic ring. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. In aromatic aldehydes and ketones, for example, α-cleavage is a predominant fragmentation mode. miamioh.edu

The following table outlines the expected high-resolution mass data for this compound.

Ion Formula Calculated m/z
[M]⁺C₈H₁₁NO137.0841
[M+H]⁺C₈H₁₂NO⁺138.0919
[M-OH]⁺C₈H₁₀N⁺120.0813

Note: The observed m/z values in an experimental HRMS spectrum should closely match these calculated values.

The use of HRMS coupled with liquid chromatography (LC-HRMS) is particularly powerful for analyzing complex mixtures and identifying impurities. nih.gov

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. udel.edu The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds.

Key characteristic absorption bands for this compound include:

O-H and N-H Stretching: These vibrations typically appear as broad bands in the region of 3200-3600 cm⁻¹. The broadening is due to hydrogen bonding. udel.edu

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic ring. vscht.cz

Aliphatic C-H Stretching: Absorptions for the methyl groups are found just below 3000 cm⁻¹. vscht.cz

Aromatic C=C Stretching: Bands in the 1475-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the phenyl ring. uc.edu

C-O Stretching: The stretching vibration of the C-O bond typically appears in the range of 1000-1300 cm⁻¹. udel.edu

N-O Stretching: The N-O bond vibration can also be observed in the fingerprint region of the spectrum.

The presence and position of these bands provide a molecular fingerprint that helps to confirm the structure of the compound. The study of Boc-protected hydroxylamine complexes using IRMPD spectroscopy has shown that the hydroxylamine N-OH vibrations are clearly identifiable. nih.gov

The table below summarizes the expected IR absorption frequencies for the key functional groups in this compound.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
O-H / N-HStretching3200 - 3600Medium-Strong, Broad
Aromatic C-HStretching3000 - 3100Medium, Sharp
Aliphatic C-HStretching2850 - 3000Medium-Strong
Aromatic C=CStretching1475 - 1600Medium-Weak
C-OStretching1000 - 1300Strong

Chromatographic Techniques for Separation and Purification

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for the analysis of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of this compound. Due to the polar nature of the hydroxylamine group, reversed-phase HPLC is often the method of choice.

In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For the analysis of hydroxylamine and its derivatives, which may lack a strong UV chromophore, pre-column derivatization can be employed to enhance detection sensitivity. rsc.orgnih.govresearchgate.net Derivatizing agents react with the hydroxylamine to form a product with strong UV absorbance, allowing for detection at low concentrations. biomedgrid.com

The following table provides an example of typical HPLC conditions for the analysis of hydroxylamine derivatives.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5µm
Mobile Phase Gradient of Acetonitrile and Phosphate (B84403) Buffer (pH 2.5)
Flow Rate 1.0 - 1.5 mL/min
Detection UV at 254 nm (may vary with derivative)
Column Temperature 30 - 40 °C

These conditions are illustrative and would require optimization for the specific analysis of this compound. A study on the determination of hydroxylamine in Febuxostat drug substance utilized a Sunfire C18 column with a phosphate buffer and acetonitrile mobile phase. humanjournals.com

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its polar nature and potential for hydrogen bonding, it can be analyzed by GC after conversion to a more volatile derivative. nih.gov

Derivatization is a common strategy to increase the volatility and thermal stability of polar compounds for GC analysis. For hydroxylamines, this can be achieved by reacting them with reagents to form less polar derivatives, such as oximes or silylated derivatives. nih.govresearchgate.net For instance, hydroxylamine can be derivatized to acetone (B3395972) oxime for GC-MS analysis. nih.gov Another approach involves converting hydroxylamine into nitrous oxide for headspace GC analysis. researchgate.net

The resulting volatile derivative can then be separated on a GC column, typically a capillary column with a nonpolar stationary phase. Mass spectrometry (GC-MS) is often used as the detector to provide both retention time and mass spectral data for unambiguous identification. nih.govresearchgate.net

The table below outlines typical GC conditions for the analysis of volatile hydroxylamine derivatives.

Parameter Condition
Column Capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane)
Carrier Gas Helium or Nitrogen
Injector Temperature 250 °C
Oven Program Temperature ramp from a low initial temperature to a high final temperature
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

The specific conditions, including the temperature program and choice of detector, would be optimized based on the properties of the specific derivative being analyzed. A method for determining hydroxylamine hydrochloride in a drug substance utilized a 100% Dimethylpolysiloxane stationary phase with a flame ionization detector. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in understanding the electronic nature and geometry of O-(2,6-dimethylphenyl)hydroxylamine. These methods provide a molecular-level picture of bonding and electron distribution.

Molecular Orbital Theory Analysis of Bonding and Electronic Structure

The nitrogen and oxygen atoms of the hydroxylamine (B1172632) group possess lone pairs of electrons that can potentially interact with the aromatic π-system. However, the presence of the two methyl groups at the ortho positions (2 and 6) introduces significant steric hindrance. This steric crowding likely forces the N-O group to be non-planar with the phenyl ring, thereby reducing the extent of π-conjugation between the nitrogen lone pair and the aromatic system. This would, in turn, affect the electron density distribution and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial in determining the molecule's reactivity towards electrophiles and nucleophiles. Computational studies on related substituted phenyl compounds have shown that substituents can significantly alter the energies and compositions of these frontier orbitals. nih.govnih.gov

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for predicting the geometry and energy of molecules. rsc.org DFT calculations are employed to find the lowest energy structure (the optimized geometry) of a molecule by iteratively solving the Schrödinger equation within the framework of DFT. This process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface.

For this compound, DFT calculations would be crucial to determine the precise bond lengths, bond angles, and dihedral angles. A key structural feature that would be elucidated by geometry optimization is the dihedral angle between the plane of the phenyl ring and the C-O-N plane. This angle would quantify the degree of twisting caused by the steric hindrance from the ortho-methyl groups. Various functionals, such as the M06-2X functional, have been shown to be effective for calculations involving hydroxylamines and provide reliable geometric and energetic data. rsc.org

Thermochemical Analysis

Thermochemical analysis provides quantitative data on the stability of molecules and the energetics of chemical reactions. For this compound, a key focus of thermochemical analysis is the strength of the N-O bond.

N-O Bond Dissociation Energy (BDE) Calculations for O-Arylhydroxylamines

The N-O bond is often the weakest bond in hydroxylamine derivatives, and its bond dissociation energy (BDE) is a critical parameter for understanding their thermal stability and reactivity, particularly in radical reactions. Computational studies have been performed to calculate the N-O BDE for a series of O-arylhydroxylamines using high-level ab initio methods and DFT. rsc.org

One such study utilized the M06-2X density functional, which has demonstrated excellent agreement with more computationally expensive composite methods for calculating BDEs of N-O bonds. rsc.org For the parent O-phenylhydroxylamine, the calculated N-O BDE is a key reference point. The introduction of substituents on the phenyl ring can significantly influence this value. In the case of this compound, the two electron-donating methyl groups would be expected to have an electronic effect on the N-O bond strength. Furthermore, the steric interactions caused by these ortho-substituents can also play a crucial role. While a specific BDE value for this compound is not explicitly reported in the searched literature, the established computational methodologies could be readily applied to determine it.

Below is a hypothetical table illustrating the kind of data that would be generated from such a computational study, comparing the N-O BDE of O-phenylhydroxylamine with its substituted derivatives.

CompoundN-O Bond Dissociation Energy (kcal/mol)
O-phenylhydroxylamineValue
O-(4-methylphenyl)hydroxylamineValue
This compoundValue
These are placeholder values and would need to be determined by specific DFT calculations.

Energetics of Reaction Pathways and Transition States

Understanding the energetics of potential reaction pathways is crucial for predicting the chemical behavior of this compound. Computational chemistry allows for the calculation of the energies of reactants, products, intermediates, and, importantly, transition states. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

For this compound, potential reaction pathways could include homolytic cleavage of the N-O bond to form radicals, rearrangement reactions, or reactions with other chemical species. DFT calculations can be used to map out the potential energy surface for these reactions, identifying the minimum energy pathways and the structures and energies of the transition states. For instance, studies on the thermal decomposition of hydroxylamine have identified various unimolecular and bimolecular reaction pathways. ukri.org Similar approaches could be applied to its substituted derivatives. Finding transition state structures can be challenging, especially for complex reactions, and may require advanced computational techniques. researchgate.netyoutube.com

Reaction Pathway Modeling and Simulation

Building on the energetic information from thermochemical analysis, reaction pathway modeling and simulation aim to provide a dynamic picture of how a chemical reaction proceeds over time.

While specific reaction pathway modeling and simulation studies for this compound have not been found, the general methodologies are well-established. Such studies often employ computational techniques like combined quantum mechanics/molecular mechanics (QM/MM) methods, particularly for reactions in solution or in biological systems. nih.gov These simulations can provide insights into the role of the solvent and other environmental factors on the reaction mechanism and kinetics.

Applications in Organic Synthesis Beyond Basic Transformations

Utility as a Synthon for Complex Molecular Architectures

A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. O-(2,6-dimethylphenyl)hydroxylamine and its analogs serve as valuable synthons for introducing nitrogen-containing functionalities into complex molecular frameworks.

Benzofurans are a significant class of heterocyclic compounds found in many biologically active molecules, making their synthesis a key focus in medicinal chemistry. organic-chemistry.org A direct method for synthesizing benzofurans involves the reaction of O-arylhydroxylamine hydrochlorides with ketones in the presence of an acid catalyst. organic-chemistry.org This one-pot reaction proceeds through a proposed condensation, mdpi.commdpi.com-sigmatropic rearrangement, and cyclization sequence. organic-chemistry.org

The reaction is generally performed under mild conditions and is tolerant of various cyclic and acyclic ketones. organic-chemistry.org The steric and electronic properties of the substituents on the O-arylhydroxylamine can influence the reaction's efficiency. While specific studies detailing the use of this compound in this exact transformation are not prevalent, the general mechanism suggests its potential applicability. The dimethyl substitution on the phenyl ring would likely influence the rearrangement and cyclization steps.

Table 1: Synthesis of Benzofurans from O-Arylhydroxylamines and Ketones This table presents representative examples of the synthesis of benzofuran (B130515) derivatives from various O-arylhydroxylamines and ketones.

O-Arylhydroxylamine Ketone Product Yield (%)
O-Phenylhydroxylamine hydrochloride Cyclohexanone 1,2,3,4-Tetrahydrodibenzofuran 85
O-(4-Methoxyphenyl)hydroxylamine hydrochloride Acetone (B3395972) 2-Methyl-5-methoxybenzofuran 70
O-(4-Chlorophenyl)hydroxylamine hydrochloride Cyclopentanone 7-Chloro-1,2,3,4-tetrahydrocyclopent[b]indole 78

Data sourced from representative literature on benzofuran synthesis. Yields are indicative and can vary based on reaction conditions.

O-Arylhydroxylamines are precursors for a wide array of nitrogen-containing heterocyclic compounds. Their ability to act as electrophilic aminating agents facilitates the construction of C-N bonds, a fundamental step in the synthesis of many heterocycles. mdpi.com For instance, they can be used in the synthesis of N-amino salts of imidazoles, which are then converted to N-acyliminoimidazolium ylides, versatile intermediates in 1,3-dipolar cycloaddition reactions to form dinitrogen-fused heterocycles. researchgate.net

The 2,6-dimethylphenyl group in this compound can introduce specific steric and electronic effects, influencing the regioselectivity and stereoselectivity of these cyclization reactions.

Role as a Reagent in Catalysis or Specific Transformations

Beyond being a structural component, O-arylhydroxylamines can act as critical reagents that enable specific chemical transformations, sometimes in a catalytic manner. They are well-established as sources of electrophilic nitrogen. mdpi.com This reactivity is harnessed in reactions like the copper-catalyzed amination of organozinc reagents to produce tertiary and secondary amines. organic-chemistry.org

In these transformations, the O-aryl group acts as a leaving group. The nature of the substitution on the aryl ring, such as the dimethyl groups in this compound, can modulate the reactivity of the reagent.

Integration into Advanced Synthetic Strategies

The development of novel synthetic methodologies often relies on the strategic use of reactive intermediates. O-arylhydroxylamines are integral to several advanced synthetic strategies. For example, their ability to generate amine radicals or related reactive nitrogen species under specific conditions allows for their use in complex cascade reactions.

Recent advancements have focused on the development of more efficient and selective methods for forming C-N bonds. mdpi.com O-substituted hydroxylamines are at the forefront of this research, with ongoing efforts to design new reagents and catalytic systems that can accommodate a wider range of substrates and functional groups. mdpi.com The strategic placement of substituents on the aryl ring, as seen in this compound, is a key aspect of this research, aiming to fine-tune the reagent's reactivity and selectivity for specific synthetic applications.

Future Research Directions and Emerging Opportunities

The exploration of O-(2,6-dimethylphenyl)hydroxylamine and its derivatives continues to present fertile ground for chemical innovation. While its initial applications have been noteworthy, the scientific community is now looking towards new horizons, aiming to unlock the full potential of this versatile molecule. Future research is poised to focus on more efficient and sustainable synthetic methodologies, uncovering novel reactivity, employing computational tools for intelligent design, and bridging the gap between molecular chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for O-(2,6-dimethylphenyl)hydroxylamine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves alkylation of hydroxylamine derivatives. For example, N-(2,6-dimethylphenyl)chloroacetamide can be reacted with diethylamine in toluene under controlled cooling (0–5°C) to form intermediates, followed by hydrolysis . Ethanol is used as a solvent due to its polarity, which stabilizes intermediates. TLC analysis (silica gel, hexane:ethyl acetate) monitors reaction progress. Yield optimization requires precise stoichiometry, temperature control, and inert atmospheres to prevent oxidation.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structure via aromatic proton signals (δ 6.8–7.2 ppm) and hydroxylamine protons (δ 5.5–6.0 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (C₈H₁₁NO₂, exact mass 153.0790). Infrared (IR) spectroscopy identifies N–O stretching (~900 cm⁻¹) and aromatic C–H bending (~700 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. How should this compound be stored to ensure stability during experiments?

  • Methodological Answer : Store in amber glass vials under nitrogen at –20°C to prevent degradation. Avoid exposure to moisture (use desiccants) and light, as hydroxylamines are prone to oxidation and hydrolysis. Stability tests via periodic NMR analysis over 6 months confirm integrity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Comparative studies with analogs (e.g., O-(2,4-dinitrophenyl)hydroxylamine ) show that electron-withdrawing groups (e.g., –NO₂) enhance electrophilicity at the hydroxylamine oxygen, increasing nucleophilic substitution rates. Steric hindrance from 2,6-dimethyl groups reduces reactivity compared to monosubstituted derivatives. Kinetic assays (e.g., reaction with benzyl bromide in DMF) quantify these effects .

Q. What experimental strategies resolve contradictions in reported synthetic yields (e.g., 40–75%) for this compound?

  • Methodological Answer : Discrepancies arise from variations in purification (e.g., column chromatography vs. recrystallization) and side reactions (e.g., over-alkylation). Design a Design of Experiments (DoE) approach to test factors like solvent polarity (toluene vs. THF), temperature, and catalyst presence. LC-MS identifies byproducts (e.g., dimerization species), guiding process refinement .

Q. What is the mechanistic role of this compound in enzyme inhibition studies?

  • Methodological Answer : The compound acts as a competitive inhibitor by forming covalent adducts with enzyme active sites (e.g., cytochrome P450). Stopped-flow spectroscopy tracks intermediate formation, while X-ray crystallography reveals binding motifs. Kinetic parameters (Kᵢ, IC₅₀) are derived from Michaelis-Menten plots under varying substrate concentrations .

Q. How can computational models predict the degradation pathways of this compound under oxidative conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) simulate bond dissociation energies, identifying vulnerable sites (e.g., N–O bond). Experimental validation uses H₂O₂-induced oxidation followed by GC-MS to detect nitroso derivatives and quinone byproducts. Half-life studies under controlled oxygen exposure refine degradation kinetics .

Q. What comparative advantages does this compound offer over other hydroxylamine derivatives in pesticide intermediate synthesis?

  • Methodological Answer : Its 2,6-dimethyl group enhances lipophilicity, improving membrane permeability in agrochemical formulations. Comparative bioactivity assays (e.g., against Phytophthora spp.) show higher efficacy than metalaxyl derivatives . Structure-activity relationship (SAR) models correlate substituent effects with pesticidal activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.